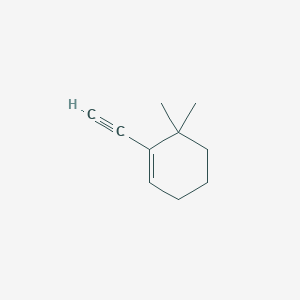
Cyclohexene, 1-ethynyl-6,6-dimethyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexene, 1-ethynyl-6,6-dimethyl-(9CI) is an organic compound with the molecular formula C10H14 It is a derivative of cyclohexene, characterized by the presence of an ethynyl group and two methyl groups attached to the cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexene, 1-ethynyl-6,6-dimethyl-(9CI) typically involves the alkylation of cyclohexene derivatives. One common method includes the reaction of cyclohexene with acetylene in the presence of a catalyst such as palladium or nickel. The reaction conditions often require elevated temperatures and pressures to facilitate the formation of the ethynyl group.
Industrial Production Methods
Industrial production of Cyclohexene, 1-ethynyl-6,6-dimethyl-(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. Catalysts are often used to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexene, 1-ethynyl-6,6-dimethyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as sodium amide or lithium diisopropylamide (LDA) are often used.
Major Products Formed
Oxidation: Epoxides, ketones
Reduction: Ethyl derivatives
Substitution: Various substituted cyclohexenes
Applications De Recherche Scientifique
Cyclohexene, 1-ethynyl-6,6-dimethyl-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Cyclohexene, 1-ethynyl-6,6-dimethyl-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the compound can modulate signaling pathways by interacting with specific receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclohexene, 1-ethynyl-6-methyl-
- Cyclohexene, 1-ethynyl-6,6-dimethyl-
- Cyclohexene, 1-ethynyl-6,6-dimethyl- (9CI)
Uniqueness
Cyclohexene, 1-ethynyl-6,6-dimethyl-(9CI) is unique due to the presence of both an ethynyl group and two methyl groups on the cyclohexene ring
Propriétés
Formule moléculaire |
C10H14 |
|---|---|
Poids moléculaire |
134.22 g/mol |
Nom IUPAC |
1-ethynyl-6,6-dimethylcyclohexene |
InChI |
InChI=1S/C10H14/c1-4-9-7-5-6-8-10(9,2)3/h1,7H,5-6,8H2,2-3H3 |
Clé InChI |
PACPXPMVCDQJLV-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC=C1C#C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


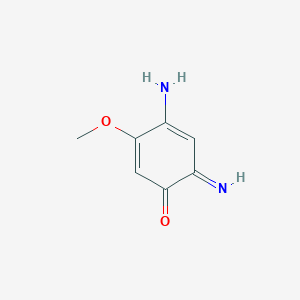
![[4-(4-methylbenzoyl)-2,5-bis(4-phenoxazin-10-ylphenyl)phenyl]-(4-methylphenyl)methanone](/img/structure/B13790702.png)
![Phosphonic acid, [2-[[(2-chloroethoxy)(2-chloroethyl)phosphinyl]oxy]ethyl]-, bis(2-chloroethyl) ester](/img/structure/B13790704.png)
![(8aS)-4-methyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-d][1,2,4]triazin-1-one](/img/structure/B13790708.png)
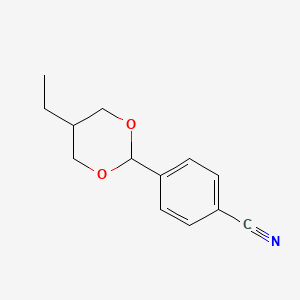
![1-[4-[2-(2-fluoroanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13790711.png)
![N-[[2,4-bis(bromomethyl)-5-methyl-phenyl]methyl]acetamide](/img/structure/B13790714.png)
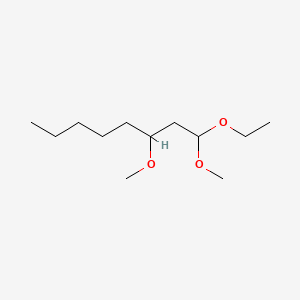
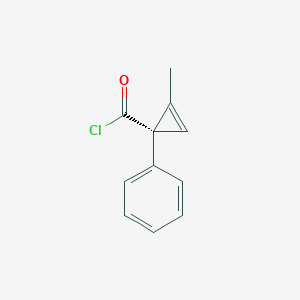
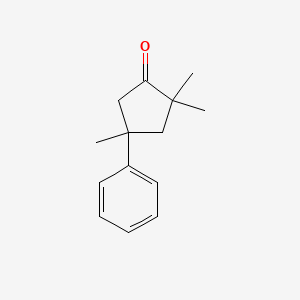
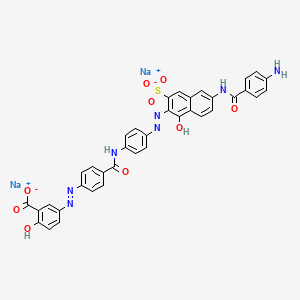
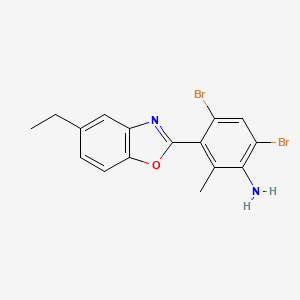
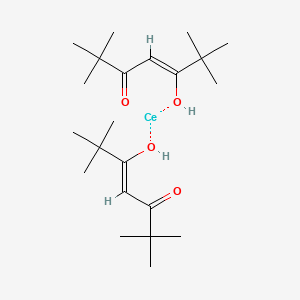
![1-[4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13790767.png)
